

Application Note: ^1H and ^{13}C NMR Spectroscopic Data of Isonormangostin

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Compound of Interest

Compound Name: Isonormangostin

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Introduction

Isonormangostin, also known as α -mangostin, is a prominent xanthone derivative isolated from the pericarp of the mangosteen fruit (*Garcinia mangostana* L.).^{[1][2]} This natural product has garnered significant interest within the scientific community due to its wide array of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Accurate structural elucidation and characterization are paramount for its development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and purity assessment of such natural products. This application note provides detailed ^1H and ^{13}C NMR spectroscopic data for **isonormangostin**, along with a standard protocol for data acquisition.

Chemical Structure

Figure 1: Chemical Structure of **Isonormangostin** (α -mangostin).

^1H and ^{13}C NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectra of **isonormangostin** were recorded in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

1H NMR Data Summary

The ¹H-NMR spectrum of **isonormangostin** is characterized by signals corresponding to a chelated hydroxyl group, aromatic protons, two prenyl groups, and a methoxy group.[3] A distinctive feature is the downfield signal of the chelated hydroxyl group at δ 13.76 ppm.[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
13.76	s	1H	1-OH (chelated)
6.84	s	1H	H-5
6.30	s	1H	H-4
5.29	t	1H	Olefinic Methane
4.10	d	2H	Prenyl CH ₂
3.81	s	3H	7-OCH ₃
3.32	d	2H	Prenyl CH ₂
1.85	s	3H	Prenyl CH ₃
1.79	s	3H	Prenyl CH ₃
1.68	s	6H	2 x Prenyl CH ₃

Table 1: ¹H NMR (400 MHz, CDCl₃) chemical shifts and assignments for **Isonormangostin**.

13C NMR Data Summary

The ¹³C-NMR spectrum confirms the xanthone skeleton with 24 carbon signals. A key signal is the chelated carbonyl carbon (C-9) observed at approximately δ 182.0 ppm. The spectrum also clearly shows the signals for the two prenyl groups and the methoxy carbon.[3]

Chemical Shift (δ) ppm	Carbon Type	Assignment
182.0	C	C-9
161.6	C	C-1
156.9	C	C-3
155.6	C	C-4a
155.0	C	C-6
142.5	C	C-7
137.3	C	C-8a
132.2	C	C-13
131.6	C	C-18
123.3	CH	C-17
121.6	CH	C-12
112.3	C	C-2
111.4	C	C-8
103.5	C	C-5a
101.6	C	C-9a
92.9	CH	C-4
92.3	CH	C-5
61.2	CH ₃	7-OCH ₃
26.6	CH ₂	C-11
25.9	CH ₃	C-14
25.8	CH ₃	C-19
21.5	CH ₂	C-16
18.3	CH ₃	C-15

18.0	CH ₃	C-20
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Table 2: ¹³C NMR (100 MHz, CDCl₃) chemical shifts and assignments for **Isonormangostin**.

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of purified **Isonormangostin**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Solvent: CDCl₃
- Temperature: 25 °C
- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 16 ppm

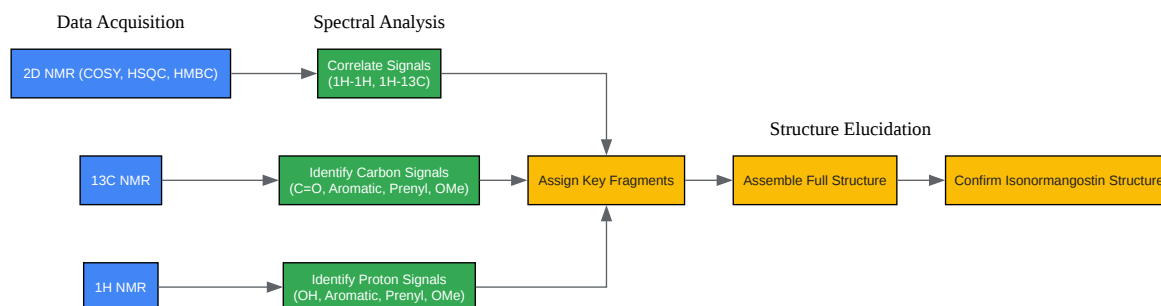
¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz
- Solvent: CDCl₃
- Temperature: 25 °C
- Pulse Program: Proton-decoupled single pulse (zgpg30)
- Number of Scans: 1024-2048
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1-2 s
- Spectral Width: -10 to 220 ppm

2D NMR Experiments (for structural confirmation): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. HMBC is particularly useful for identifying long-range correlations, for instance, between the chelated hydroxyl proton and carbons C-1, C-2, and C-9a, which confirms the substitution pattern on the xanthone core.^[3]

Data Interpretation and Logical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Isonormangostin** using the acquired NMR data.



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Caption: NMR Data Interpretation Workflow for **Isonormangostin**.

Conclusion

The provided 1H and 13C NMR data serve as a reliable reference for the identification and characterization of **Isonormangostin** (α -mangostin). Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible NMR spectra, which is critical for quality control in research and drug development pipelines. The combination of 1D and 2D NMR techniques provides a robust method for the complete structural assignment of this biologically significant natural product.

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